Rheediaxanthone B
CAS No.: 77181-98-7
Cat. No.: VC0192266
Molecular Formula: C23H24O6
Molecular Weight: 396.43
* For research use only. Not for human or veterinary use.

CAS No. | 77181-98-7 |
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Molecular Formula | C23H24O6 |
Molecular Weight | 396.43 |
IUPAC Name | 5,9,10-trihydroxy-1,1,2-trimethyl-4-(2-methylbut-3-en-2-yl)-2H-furo[2,3-c]xanthen-6-one |
Standard InChI | InChI=1S/C23H24O6/c1-7-22(3,4)14-18(27)13-16(25)11-8-9-12(24)17(26)19(11)29-20(13)15-21(14)28-10(2)23(15,5)6/h7-10,24,26-27H,1H2,2-6H3 |
SMILES | CC1C(C2=C3C(=C(C(=C2O1)C(C)(C)C=C)O)C(=O)C4=C(O3)C(=C(C=C4)O)O)(C)C |
Derivatives of Rheediaxanthone B and Their Bioactivities
2-Deprenyl-Rheediaxanthone B
The most extensively studied derivative of Rheediaxanthone B is 2-deprenyl-rheediaxanthone B (XB), which has been isolated from the South American tree fern Metaxya rostrata . This plant has traditional uses in ethnic medicine for treating intestinal ulcers and tumors, suggesting potential therapeutic applications for its bioactive compounds . Through bioactivity-guided isolation strategies, researchers have identified 2-deprenyl-rheediaxanthone B as a principal active constituent in this medicinal plant .
The cytotoxic activity of 2-deprenyl-rheediaxanthone B has been documented against multiple colorectal cancer cell lines with IC₅₀ values ranging between 11-23 μM . This indicates moderate to potent anticancer activity, positioning this derivative as a promising lead compound for cancer research. The compound demonstrates over 98% purity in isolation procedures, confirming that its biological effects can be directly attributed to its molecular structure rather than to contaminants .
Other Derivatives
Additional derivatives of Rheediaxanthone B have been identified through recent phytochemical investigations:
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2-deprenyl-7-hydroxy-rheediaxanthone B (OH-XB) - Exhibits cytotoxic activity against colorectal cancer cells
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2-deprenyl-6-O-methyl-7-hydroxy-rheediaxanthone B - A methylated derivative recently isolated from M. rostrata rootlets
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2-deprenyl-5-O-methyl-7-methoxy-rheediaxanthone B - Another methylated derivative with potential biological activity
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2-deprenyl-5-O-methyl-7-hydroxy-rheediaxanthone B - Identified in botanical extracts with cytotoxic potential
These methylated xanthones demonstrate structural diversity within the Rheediaxanthone B family, with variations primarily occurring at positions 5, 6, and 7 of the xanthone scaffold. The presence of methoxy and hydroxyl groups at these positions appears to influence their biological activity profiles, though comprehensive structure-activity relationship studies remain limited.
Comparative Analysis of Rheediaxanthone Derivatives
Structural Comparison
The structural relationships between Rheediaxanthone B and related compounds provide insights into their evolutionary and biosynthetic origins. Rheediaxanthone A (C₂₃H₂₀O₆), with a molecular weight of 392.4 g/mol, represents a closely related compound with a similar xanthone core structure but differing substitution patterns . This structural diversity reflects the complex biosynthetic pathways involved in xanthone production within plant tissues.
Table 1: Comparison of Key Rheediaxanthone Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
Rheediaxanthone B | C₂₃H₂₄O₆ | 396.4 | 5,9,10-trihydroxy substitution pattern, 2-methylbut-3-en-2-yl at position 4 |
Rheediaxanthone A | C₂₃H₂₀O₆ | 392.4 | Contains dipyrano moiety, 6,13-dihydroxy substitution |
2-Deprenyl-rheediaxanthone B | Similar to C₂₃H₂₄O₆ | ~396 | Lacks prenyl group at position 2 |
2-Deprenyl-7-hydroxy-rheediaxanthone B | Similar to C₂₃H₂₄O₇ | ~412 | Additional hydroxyl group at position 7 |
Bioactivity Comparison
The biological activities of Rheediaxanthone B derivatives show distinct patterns that correlate with their structural features. While Rheediaxanthone B itself has limited documented bioactivity data, its derivatives demonstrate significant biological effects worthy of further investigation.
In comparative studies, 2-deprenyl-rheediaxanthone B (XB) and 2-deprenyl-7-hydroxy-rheediaxanthone B (OH-XB) have demonstrated differential effects on cellular mechanisms. Both compounds affect FoxM1 protein regulation, albeit through different mechanisms: XB primarily reduces protein stability, while OH-XB more strongly impacts mRNA expression . This mechanistic distinction highlights the importance of subtle structural changes in determining biological activity profiles.
Mechanisms of Action and Research Findings
Cell Cycle Effects
Research on 2-deprenyl-rheediaxanthone B has revealed significant effects on cell cycle progression in colorectal cancer cell lines. Exposure to XB induces concentration-dependent alterations in cell cycle distribution, with notable accumulation of cells in both S-phase and G2-M phases . This cell cycle arrest is characterized by increased levels of Cyclins A and B1, with concurrent decreases in Cyclin E expression .
The molecular basis for this cell cycle disruption involves several key regulatory proteins:
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Increased levels of Cyclin A and Cyclin B1, indicating S and G2 phase arrest
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Decreased Cyclin E, consistent with blocking progression through G1
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Increased Cdc2 protein levels with minimal effects on phosphorylation status
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Decreased Cdc25C expression, limiting activation of the CyclinB/Cdc2 complex
These molecular changes collectively establish a cell cycle block at S and G2 phases, preventing cancer cells from completing mitosis and thereby inhibiting their proliferation . The exact point of cell cycle blockade appears to be at the S and G2 transition, creating a significant barrier to cancer cell replication.
Cell Death Mechanisms
One of the most significant research findings regarding 2-deprenyl-rheediaxanthone B is its ability to induce active cell death in cancer cell lines through mechanisms distinct from classical apoptosis . Treatment with XB triggers several unique cellular responses:
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Down-regulation of FoxM1, a transcription factor essential for mitotic progression
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Inhibition of chromosome condensation, preventing proper mitosis
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Activation of damage pathways downstream of ATR (Ataxia telangiectasia and Rad3-related protein)
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Selective activation of Caspase 2 rather than Caspase 3
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Paradoxical upregulation of anti-apoptotic proteins Bcl2 and Bclxl
This pattern of cellular responses is characteristic of mitotic catastrophe rather than conventional apoptosis, representing an alternative cell death pathway with potential advantages for cancer therapy . The accumulation of giant nuclei in treated cells suggests that they undergo multiple cycles of DNA replication while being unable to complete mitosis, ultimately leading to cell death.
Topoisomerase I Inhibition
Recent research has identified another significant mechanism of action for Rheediaxanthone B derivatives. Both XB and OH-XB demonstrate inhibitory effects on topoisomerase I, an enzyme essential for DNA replication and transcription . This inhibition leads to DNA double-strand breaks (DSB) and early cell cycle arrest, contributing to their cytotoxic activity against cancer cells .
The topoisomerase I inhibition appears to be mechanistically linked to FoxM1 downregulation, as the resulting DNA damage and cell cycle arrest may reduce FoxM1 gene expression . This reduction in FoxM1 levels further compromises DNA repair mechanisms, creating a detrimental cycle that enhances xanthone-induced cell death. The dual mechanisms of direct FoxM1 destabilization and topoisomerase I inhibition contribute synergistically to the anticancer activity of these compounds .
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